(5Z)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a propyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Methoxyphenyl Intermediate: This involves the reaction of 4-methylphenol with methanol in the presence of an acid catalyst to form 4-methylphenyl methoxy ether.
Condensation Reaction: The methoxyphenyl intermediate is then reacted with a suitable aldehyde under basic conditions to form the corresponding benzylidene derivative.
Cyclization and Sulfanylidene Formation: The benzylidene derivative undergoes cyclization with a thiourea derivative to form the imidazolidinone ring, followed by oxidation to introduce the sulfanylidene group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form the corresponding imidazolidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (5Z)-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-THIOIMIDAZOLIDIN-4-ONE: Similar structure but with a thioimidazolidinone core.
(5Z)-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-OXOIMIDAZOLIDIN-4-ONE: Similar structure but with an oxoimidazolidinone core.
Uniqueness
The presence of the sulfanylidene group in (5Z)-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22N2O2S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H22N2O2S/c1-3-12-23-20(24)18(22-21(23)26)13-17-6-4-5-7-19(17)25-14-16-10-8-15(2)9-11-16/h4-11,13H,3,12,14H2,1-2H3,(H,22,26)/b18-13- |
InChI Key |
JROSHRKFPIQNDR-AQTBWJFISA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)C)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.